1-(3-Methoxyphenyl)-3-methylbutan-1-one
Overview
Description
1-(3-Methoxyphenyl)-3-methylbutan-1-one, also known as Methoxyketamine, is a novel dissociative anesthetic drug that belongs to the arylcyclohexylamine class. It is a derivative of ketamine, which is a well-known anesthetic drug that has been used for decades. Methoxyketamine has been found to have a similar mechanism of action to ketamine, but with a longer duration of action and fewer side effects. This makes it a promising candidate for use in medical research and clinical practice.
Mechanism of Action
1-(3-Methoxyphenyl)-3-methylbutan-1-oneine works by blocking the N-methyl-D-aspartate (NMDA) receptor, which is involved in the transmission of pain signals and the regulation of mood. This results in a dissociative state, where the individual feels detached from their surroundings and experiences altered perceptions of reality. 1-(3-Methoxyphenyl)-3-methylbutan-1-oneine has been found to have a longer duration of action than ketamine, which makes it a potentially better option for clinical use.
Biochemical and Physiological Effects:
1-(3-Methoxyphenyl)-3-methylbutan-1-oneine has been found to have a range of biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. 1-(3-Methoxyphenyl)-3-methylbutan-1-oneine has also been found to increase the levels of glutathione, which is an antioxidant that protects cells from oxidative stress. Additionally, 1-(3-Methoxyphenyl)-3-methylbutan-1-oneine has been found to decrease the levels of inflammatory cytokines, which are involved in the development of chronic pain.
Advantages and Limitations for Lab Experiments
One of the advantages of 1-(3-Methoxyphenyl)-3-methylbutan-1-oneine is its longer duration of action, which allows for longer experiments to be conducted. 1-(3-Methoxyphenyl)-3-methylbutan-1-oneine has also been found to have fewer side effects than ketamine, which makes it a safer option for use in animal experiments. However, 1-(3-Methoxyphenyl)-3-methylbutan-1-oneine is still a relatively new drug, and more research is needed to fully understand its potential advantages and limitations for lab experiments.
Future Directions
There are many potential future directions for research on 1-(3-Methoxyphenyl)-3-methylbutan-1-oneine. One area of interest is its potential use as an antidepressant drug, as it has been found to have rapid and long-lasting antidepressant effects in animal models. 1-(3-Methoxyphenyl)-3-methylbutan-1-oneine has also been studied for its potential use in the treatment of chronic pain and neurodegenerative diseases. Additionally, more research is needed to fully understand the biochemical and physiological effects of 1-(3-Methoxyphenyl)-3-methylbutan-1-oneine, and how these effects can be harnessed for therapeutic purposes.
Conclusion:
In conclusion, 1-(3-Methoxyphenyl)-3-methylbutan-1-oneine is a promising new drug that has a wide range of potential applications in scientific research and clinical practice. Its longer duration of action and fewer side effects make it a potentially better option than ketamine for use in medical settings. 1-(3-Methoxyphenyl)-3-methylbutan-1-oneine has been found to have a range of biochemical and physiological effects, and more research is needed to fully understand its potential therapeutic uses.
Scientific Research Applications
1-(3-Methoxyphenyl)-3-methylbutan-1-oneine has been found to have a wide range of potential applications in scientific research. It has been studied for its potential use as an anesthetic agent, as well as for its antidepressant and analgesic effects. 1-(3-Methoxyphenyl)-3-methylbutan-1-oneine has also been found to have neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
1-(3-methoxyphenyl)-3-methylbutan-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-9(2)7-12(13)10-5-4-6-11(8-10)14-3/h4-6,8-9H,7H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIEWMJBAOYZLCB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)C1=CC(=CC=C1)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methoxyphenyl)-3-methylbutan-1-one |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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